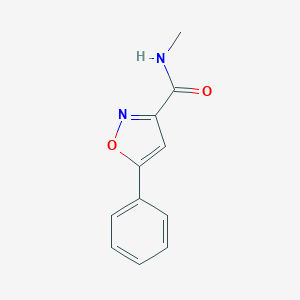![molecular formula C10H7F3N2S B171544 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 172848-41-8](/img/structure/B171544.png)
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine” were not found .Scientific Research Applications
Anticancer Applications
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine derivatives have been explored for their anticancer properties. A study synthesized a series of derivatives and tested their activity against various human cancer cell lines, including breast, lung, prostate, and more, demonstrating good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).
Synthesis and Structural Applications
The compound's derivatives have been used for structural and synthetic applications. For example, enantiomerically pure thiazole-thione derivatives were synthesized, demonstrating stereoselective cycloaddition reactions (Gebert & Heimgartner, 2002). Another study described a novel method to synthesize 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, showcasing a new route to molecules with biological specifications (Safaei-Ghomi et al., 2012).
Antiviral and Cytotoxic Studies
The compound's derivatives have been evaluated for antiviral properties and cytotoxic effects. A study synthesized derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds. These derivatives showed reduced cytotoxicity compared to initial compounds and demonstrated significant influence on cancer cells (Bielenica et al., 2017).
Electroluminescent and Photophysical Properties
Derivatives of this compound have been used in the development of electroluminescent materials. One study developed star-shaped single-polymer systems with RGB emission, achieving saturated white emission and enhanced electroluminescence (Liu et al., 2016). Another study used the derivatives as photoinitiators for polymerization under UV and visible light, showing excellent polymerization efficiencies (Zhang et al., 2015).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition. A study employing quantum chemical and molecular dynamics simulations revealed the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion (Kaya et al., 2016).
Antimicrobial Applications
Additionally, some derivatives of this compound have shown antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains, with some molecules showing more potency than reference drugs (Bikobo et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBATBJNFVJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351667 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-41-8 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)






![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

